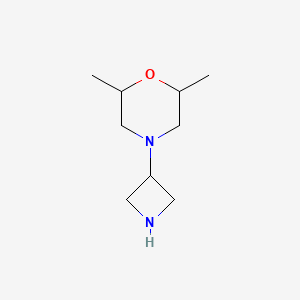
4-(Azetidin-3-yl)-2,6-dimethylmorpholine
説明
Synthesis Analysis
The synthesis of azetidine derivatives has been documented in various studies . One method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a [3+2] cycloaddition .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate was obtained via [3+2] cycloaddition .科学的研究の応用
Antimicrobial and Antitubercular Activities
Research on pyrimidine-azetidinone analogues has demonstrated antimicrobial and antitubercular activities. Specifically, analogues synthesized from aromatic amines and N-phenylacetamide, followed by reactions to form Schiff base intermediates and ultimately azetidinone analogues, showed antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Neurokinin-1 Receptor Antagonism
An orally active, water-soluble neurokinin-1 receptor antagonist was developed, demonstrating pre-clinical efficacy in emesis and depression models. The construction involved the synthesis of a dimethylaminomethyl 1,2,3-triazol-4-yl unit, highlighting the potential for azetidinone derivatives in modulating receptor activities (Harrison et al., 2001).
Gonadotropin-Releasing Hormone Receptor Antagonism
A potent nonpeptidyl quinolone antagonist for the gonadotropin-releasing hormone (GnRH) receptor was developed by incorporating an azetidinyl group, which resulted in significant decreases in serum levels of downstream hormones in primates, suggesting applications in reproductive health management (DeVita et al., 2001).
Hypotensive Agents
Quinazolinone derivatives with an azetidinone structure have been evaluated for hypotensive activity, with some compounds showing significant blood pressure lowering effects. This research points to the potential use of azetidinone derivatives in cardiovascular disease treatment (Kumar et al., 2003).
Selective Estrogen Receptor Degraders
A series of tricyclic indazoles, including azetidin-3-yl derivatives, were optimized as selective estrogen receptor degraders (SERD) and antagonists for ER+ breast cancer treatment. This optimization led to the identification of potent compounds for clinical trials, indicating a role in cancer therapy (Scott et al., 2020).
作用機序
Target of Action
It is suggested that azetidine derivatives could be used as structural analogues for 4-aminobutanoic acid (gaba), implying a potential interaction with gaba receptors .
Mode of Action
If we consider its potential role as a gaba analogue, it might interact with gaba receptors, influencing the neurotransmission process .
Biochemical Pathways
Given its potential role as a gaba analogue, it could be involved in the gabaergic neurotransmission pathway .
Pharmacokinetics
The pharmacokinetic properties of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine are as follows :
- High No Yes No No No No No -6.97 cm/s 0.0 0.9 0.13 0.34 0.8 0.43
Result of Action
If it acts as a gaba analogue, it could potentially influence neuronal excitability and neurotransmission .
生化学分析
Biochemical Properties
4-(Azetidin-3-yl)-2,6-dimethylmorpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division and structure . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, studies have demonstrated its antiproliferative effects on cancer cells, such as MCF-7 and MDA-MB-231 breast cancer cells . The compound disrupts the polymerization of tubulin, leading to cell cycle arrest and apoptosis. Additionally, it affects cellular metabolism by inhibiting fatty acid synthase, thereby reducing palmitate synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on tubulin, inhibiting its polymerization and destabilizing microtubules . This action disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Furthermore, the compound inhibits fatty acid synthase, reducing the synthesis of palmitate and affecting lipid metabolism . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions . Over time, its effects on cellular function can vary, with long-term exposure leading to sustained inhibition of cell proliferation and induction of apoptosis. In vitro and in vivo studies have demonstrated that the compound’s antiproliferative effects persist over extended periods, making it a valuable tool for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects such as weight loss and organ damage have been observed. These threshold effects highlight the importance of dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as fatty acid synthase, inhibiting its activity and reducing palmitate synthesis . This interaction affects metabolic flux and alters metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with cell membrane transporters, facilitating its uptake and distribution within the cell . Once inside the cell, it accumulates in specific compartments, influencing its localization and activity. These interactions are crucial for the compound’s effectiveness in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, enhancing its activity and function. Understanding its subcellular localization is essential for elucidating its mechanisms of action and optimizing its use in research.
特性
IUPAC Name |
4-(azetidin-3-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7-5-11(6-8(2)12-7)9-3-10-4-9/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBSAVYBLCLTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


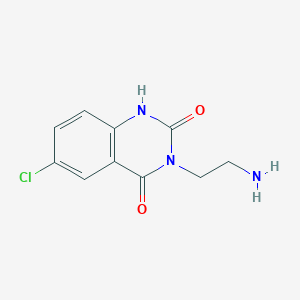
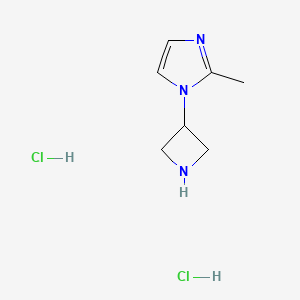

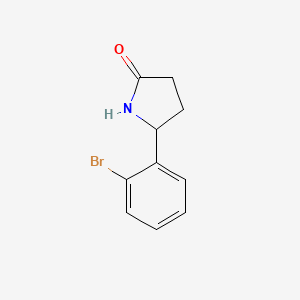

![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/structure/B1529182.png)
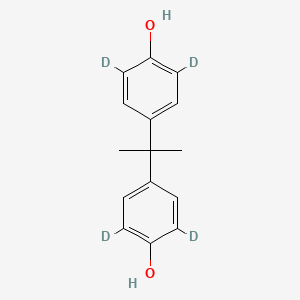
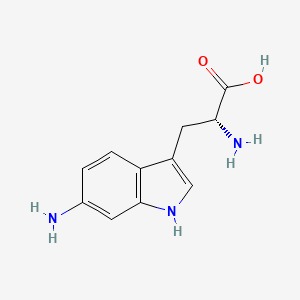
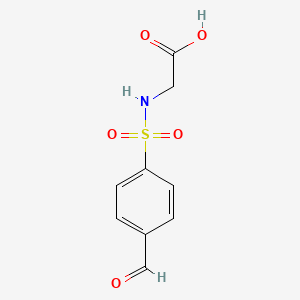

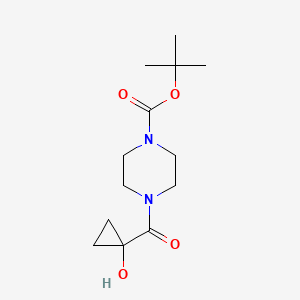
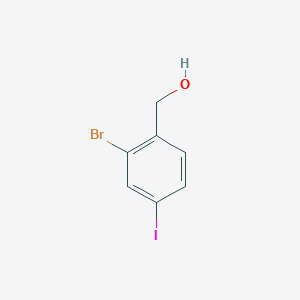
![Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride](/img/structure/B1529193.png)
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B1529194.png)
